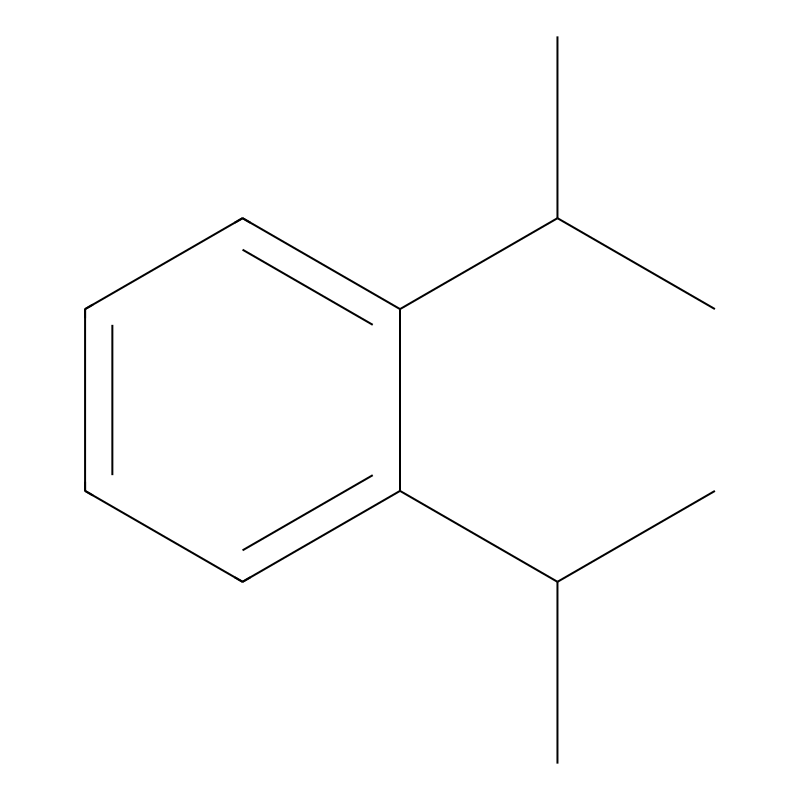1,2-Diisopropylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Solubility in water at 25 °C: poo
Canonical SMILES
1,2-Diisopropylbenzene, also known as ortho-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula . It consists of a benzene ring substituted with two isopropyl groups at the 1 and 2 positions. This compound is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 205 °C. Its structure can be represented by the SMILES notation CC(C)c1ccccc1C(C)C, indicating the presence of two branched isopropyl groups attached to the aromatic ring .
- Friedel-Crafts Alkylation: 1,2-Diisopropylbenzene can undergo alkylation reactions where additional alkyl groups are introduced to the aromatic system using alkyl halides in the presence of a Lewis acid catalyst.
- Electrophilic Substitution: The compound can react with electrophiles, leading to substitution at various positions on the benzene ring. Common reactions include halogenation, nitration, and sulfonation.
- Hydrogenation: Under specific conditions, it can be hydrogenated to produce saturated hydrocarbons .
1,2-Diisopropylbenzene can be synthesized through several methods:
- Alkylation of Benzene: The most common method involves the alkylation of benzene with propylene using a catalyst such as aluminum chloride. The reaction proceeds as follows:
- Transalkylation: This method involves converting triisopropylbenzene or other diisopropylbenzenes back to 1,2-diisopropylbenzene through treatment with benzene or monoisopropylbenzene under catalytic conditions .
1,2-Diisopropylbenzene serves various industrial applications:
- Solvent: It is used as a solvent in chemical processes due to its ability to dissolve a wide range of organic compounds.
- Intermediate in Synthesis: The compound is utilized as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.
- Diluents: It acts as a diluent in formulations requiring reduced viscosity or improved flow properties .
1,2-Diisopropylbenzene belongs to a class of compounds known as diisopropylbenzenes. Other isomers include:
| Compound Name | Chemical Formula | Boiling Point (°C) | Unique Features |
|---|---|---|---|
| 1,3-Diisopropylbenzene | 203 | Primarily used for producing meta-hydroxy derivatives. | |
| 1,4-Diisopropylbenzene | 210 | More stable and commonly used in polymerization processes. |
Uniqueness of 1,2-Diisopropylbenzene
1,2-Diisopropylbenzene is unique due to its specific positional arrangement of substituents which influences its chemical reactivity and physical properties compared to its meta and para counterparts. This positional difference affects how it interacts in electrophilic substitution reactions and its utility as an intermediate in organic synthesis.
Physical Description
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Color/Form
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
205 °C
204 °C at 760 mm Hg
Boiling point: 115.4 °C @ 50 mm Hg
203-205 °C
Flash Point
170 °F (Open cup)
77 °C o.c.
Heavy Atom Count
Vapor Density
Relative vapor density (air = 1): 5.6
Density
0.9 (water=1)
0.8701 at 20 °C/4 °C
0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
Decomposition
Melting Point
-57 °C
UNII
Vapor Pressure
Wikipedia
Methods of Manufacturing
By alkylation /of benzene/ using a silica - alumina catalyst. ... Isomers can be separated by fractionation.
General Manufacturing Information
Benzene, 1,2-bis(1-methylethyl)-: ACTIVE
Diisopropylbenzene ... occurs in three isomeric forms, namely as the ortho, the meta, and the para derivatives, all being flammable liquids.








